![molecular formula C18H24NO6- B12364672 L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-, 5-(phenylmethyl) ester](/img/structure/B12364672.png)
L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-, 5-(phenylmethyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-N-Me-Glu(Obzl)-OH: is a synthetic compound commonly used in peptide synthesis. It is a derivative of glutamic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, the carboxyl group is esterified with benzyl (Obzl), and the side chain contains a methyl group. This compound is often used as an intermediate in the synthesis of peptides and other complex organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Boc-N-Me-Glu(Obzl)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of glutamic acid is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting glutamic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Esterification of the Carboxyl Group: The carboxyl group is esterified with benzyl alcohol (Obzl) using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Methylation of the Side Chain: The side chain of glutamic acid is methylated using a methylating agent such as methyl iodide (CH3I) in the presence of a base.
Industrial Production Methods: Industrial production of Boc-N-Me-Glu(Obzl)-OH follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, and the use of industrial-scale reactors and purification systems.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Boc-N-Me-Glu(Obzl)-OH can undergo oxidation reactions, particularly at the benzyl ester group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the ester group, converting it back to the carboxylic acid form.
Substitution: The Boc protecting group can be removed under acidic conditions, and the benzyl ester can be cleaved using hydrogenation or strong acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection, and palladium on carbon (Pd/C) with hydrogen gas for benzyl ester cleavage.
Major Products Formed:
Oxidation: Benzaldehyde derivatives.
Reduction: Glutamic acid derivatives.
Substitution: Free amino acids or peptides.
Wissenschaftliche Forschungsanwendungen
Chemistry: Boc-N-Me-Glu(Obzl)-OH is widely used in peptide synthesis as a protected amino acid derivative. It allows for the stepwise construction of peptides without interference from reactive side chains.
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate specificity. It serves as a building block for synthetic peptides used in various assays.
Medicine: In medicinal chemistry, Boc-N-Me-Glu(Obzl)-OH is used to synthesize peptide-based drugs and inhibitors. It is also employed in the development of diagnostic agents.
Industry: Industrially, this compound is used in the production of peptide-based materials and as an intermediate in the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of Boc-N-Me-Glu(Obzl)-OH primarily involves its role as a protected amino acid derivative in peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the benzyl ester protects the carboxyl group. These protecting groups can be selectively removed under specific conditions, allowing for the controlled synthesis of peptides.
Vergleich Mit ähnlichen Verbindungen
Boc-Glu(Obzl)-OH: Similar structure but without the methyl group on the side chain.
Boc-Asp(Obzl)-OH: Aspartic acid derivative with similar protecting groups.
Fmoc-Glu(Obzl)-OH: Uses fluorenylmethyloxycarbonyl (Fmoc) instead of Boc for amino group protection.
Uniqueness: Boc-N-Me-Glu(Obzl)-OH is unique due to the presence of the methyl group on the side chain, which can influence the steric and electronic properties of the compound. This can affect its reactivity and the properties of the peptides synthesized from it.
Eigenschaften
Molekularformel |
C18H24NO6- |
|---|---|
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-oxo-5-phenylmethoxypentanoate |
InChI |
InChI=1S/C18H25NO6/c1-18(2,3)25-17(23)19(4)14(16(21)22)10-11-15(20)24-12-13-8-6-5-7-9-13/h5-9,14H,10-12H2,1-4H3,(H,21,22)/p-1/t14-/m0/s1 |
InChI-Schlüssel |
NEJPFSNBCOTZHN-AWEZNQCLSA-M |
Isomerische SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](CCC(=O)OCC1=CC=CC=C1)C(=O)[O-] |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C)C(CCC(=O)OCC1=CC=CC=C1)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


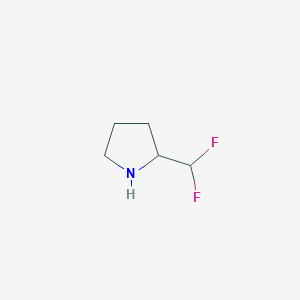
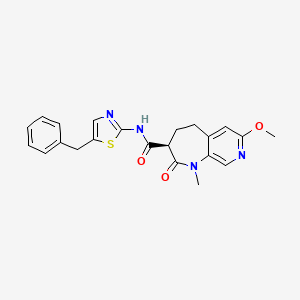

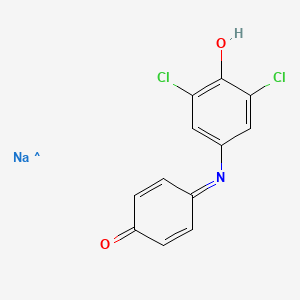

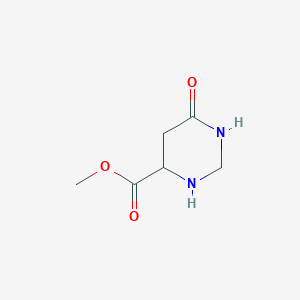


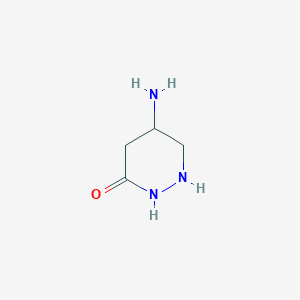
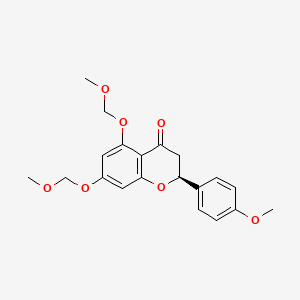
![[2-[6-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]pyridin-2-yl]pyrrolidin-1-yl]-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone](/img/structure/B12364662.png)
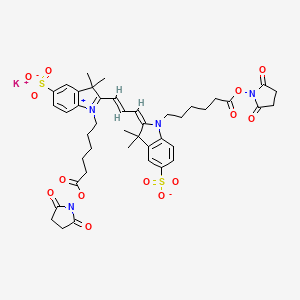
![[1,1'-Biphenyl]-3,4'-dicarboxylic acid, 3'-chloro-, 3-methyl ester](/img/structure/B12364665.png)
![1-[(3S,8R,9S,10R,13S,14S)-3-imidazol-1-yl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl]benzimidazole](/img/structure/B12364671.png)
